2-(2,6-Dichlorobenzoyl)-4-methylpyridine 2-(2,6-Dichlorobenzoyl)-4-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1187165-49-6
VCID: VC3048613
InChI: InChI=1S/C13H9Cl2NO/c1-8-5-6-16-11(7-8)13(17)12-9(14)3-2-4-10(12)15/h2-7H,1H3
SMILES: CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2Cl)Cl
Molecular Formula: C13H9Cl2NO
Molecular Weight: 266.12 g/mol

2-(2,6-Dichlorobenzoyl)-4-methylpyridine

CAS No.: 1187165-49-6

Cat. No.: VC3048613

Molecular Formula: C13H9Cl2NO

Molecular Weight: 266.12 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Dichlorobenzoyl)-4-methylpyridine - 1187165-49-6

Specification

CAS No. 1187165-49-6
Molecular Formula C13H9Cl2NO
Molecular Weight 266.12 g/mol
IUPAC Name (2,6-dichlorophenyl)-(4-methylpyridin-2-yl)methanone
Standard InChI InChI=1S/C13H9Cl2NO/c1-8-5-6-16-11(7-8)13(17)12-9(14)3-2-4-10(12)15/h2-7H,1H3
Standard InChI Key CANZZZRTGXZRPQ-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2Cl)Cl
Canonical SMILES CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2Cl)Cl

Introduction

2-(2,6-Dichlorobenzoyl)-4-methylpyridine is an organic compound belonging to the pyridine class. It is characterized by a dichlorobenzoyl group attached to a methylpyridine ring. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its unique chemical structure and potential biological activities.

Synthesis Methods

The synthesis of 2-(2,6-Dichlorobenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2,6-dichlorobenzoyl chloride. This reaction is usually conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. Solvents like dichloromethane or chloroform are commonly used, and the reaction is often performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Chemical Reactions and Derivatives

2-(2,6-Dichlorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

  • Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

  • Hydrolysis: It can undergo hydrolysis in the presence of water and a catalyst, leading to the formation of 2,6-dichlorobenzoic acid and 4-methylpyridine.

Reaction TypeConditionsProducts
SubstitutionNucleophiles in polar solvents like DMSO or DMFSubstituted derivatives
OxidationOxidizing agents in acidic or basic mediaOxidized derivatives
ReductionReducing agents in anhydrous solventsReduced derivatives
HydrolysisWater and catalyst2,6-Dichlorobenzoic acid and 4-methylpyridine

Biological Activities and Applications

2-(2,6-Dichlorobenzoyl)-4-methylpyridine exhibits notable biological activities, including:

  • Antimicrobial Properties: Demonstrated effectiveness against various bacterial strains.

  • Anticancer Properties: Potential to inhibit tumor growth in specific cancer cell lines.

  • Interaction with Biological Targets: Modulates the activity of nuclear receptors and other enzymes involved in metabolic processes.

Biological ActivityObservations
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits growth in cancer cell lines
Receptor InteractionModulates nuclear receptor activity

Research and Industrial Applications

This compound is used as an intermediate in organic synthesis for the preparation of more complex molecules. It is also explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities. Additionally, it is utilized in the production of agrochemicals and as a building block in the synthesis of various industrial chemicals.

Safety Considerations

While exploring the potential applications of this compound, it is crucial to handle it with caution due to limited information on its safety profile. Standard laboratory safety protocols should be followed when working with this compound.

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